Fmoc-Trp-OH Fmoc-Trp-OH
Brand Name: Vulcanchem
CAS No.: 35737-15-6
VCID: VC21539835
InChI: InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol

Fmoc-Trp-OH

CAS No.: 35737-15-6

VCID: VC21539835

Molecular Formula: C26H22N2O4

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Trp-OH - 35737-15-6

Description

Fmoc-Trp-OH, or N-α-(9-fluorenylmethyloxycarbonyl)-L-tryptophan, is a protected amino acid derivative commonly used in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group that prevents unwanted reactions during the synthesis process, allowing for the selective deprotection and coupling of amino acids to form peptides.

Applications in Peptide Synthesis

Fmoc-Trp-OH is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the rapid assembly of peptides. The Fmoc group is easily removable under mild conditions, typically using piperidine, which makes it ideal for protecting the amino group during peptide elongation.

Enantioseparation Studies

In studies involving the enantioseparation of Fmoc-protected amino acids, Fmoc-Trp-OH has been noted for its aromatic ring, which affects its chromatographic behavior. The presence of additional aromatic rings, as in the case of tryptophan, influences the selectivity and resolution in chromatographic separations .

Trifluoromethylthiolation

Recent research has explored the trifluoromethylthiolation of Fmoc-Trp-OH to create fluorinated analogues. These modifications enhance the hydrophobicity of peptides, which can significantly impact their biophysical properties. The trifluoromethylthiolated tryptophan derivatives are used as building blocks in peptide synthesis, demonstrating their utility in creating peptides with altered properties .

Supramolecular Gels

Fmoc-Trp-OH has also been investigated for its role in forming supramolecular gels through co-assembly with other Fmoc-amino acids. These gels exhibit unique properties due to intermolecular interactions, which can be tailored for specific applications .

Comparison with Other Fmoc-Tryptophan Derivatives

CompoundMolecular WeightCAS NumberUse
Fmoc-Trp-OHApproximately 362 g/molNot listedGeneral peptide synthesis
Fmoc-Trp(For)-OH454.5 g/mol152338-45-9Formylated tryptophan derivative
Fmoc-Trp(Boc)-OH526.6 g/mol143824-78-6Protects tryptophan from side reactions during synthesis
CAS No. 35737-15-6
Product Name Fmoc-Trp-OH
Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)
Standard InChIKey MGHMWKZOLAAOTD-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Synonyms Fmoc-Trp-OH;35737-15-6;Nalpha-FMOC-L-Tryptophan;Fmoc-L-tryptophan;Fmoc-L-Trp-OH;N-Fmoc-L-Tryptophan;CHEMBL292051;MGHMWKZOLAAOTD-DEOSSOPVSA-N;ST080687;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan;(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(1H-INDOL-3-YL)PROPANOICACID;(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionicacid;C26H22N2O4;N(alpha)-Fmoc-L-tryptophan;Fmoc-Trp;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-(1H-INDOL-3-YL)PROPANOICACID;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoicacid;9-FLUORENYLMETHOXYCARBONYL-L-TRYPTOPHAN;AC1LJQOF;PubChem10045;FMOC-L-TRP;N-|A-Fmoc-L-tryptophan;N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-L-TRYPTOPHAN;KSC223A7J;MLS001359854
PubChem Compound 978343
Last Modified Aug 15 2023

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